Z-DQMD-FMK
Description
Contextualizing Z-DQMD-FMK within the Landscape of Protease Inhibitors
Proteases, or peptidases, are enzymes that catalyze the hydrolysis of peptide bonds in proteins. They are fundamental to numerous physiological and pathological processes, including digestion, immune response, blood clotting, and programmed cell death. Protease inhibitors are compounds that block the activity of these enzymes, and they are invaluable tools for elucidating protease functions and for therapeutic development. Caspases are a specialized subset of cysteine proteases, distinguished by their unique ability to cleave substrates following an aspartate residue nih.gov.
This compound (Benzyloxycarbonyl-Asp(OMe)-Gln-Met-Asp(OMe)-fluoromethylketone) is a synthetic peptidic fluoromethylketone (FMK) inhibitor tocris.comebi.ac.uk. FMK-based inhibitors are characterized by an N-terminal group that enhances cell permeability, a short peptidyl targeting sequence, and a C-terminal fluoromethylketone functional group nih.gov. This fluoromethylketone moiety allows for irreversible, covalent binding to the active site cysteine residue of the target protease, thereby inactivating it nih.govbiopioneer.com.twcephamls.com. This mechanism of action makes this compound a potent and lasting tool for inhibiting specific caspase activities in research settings.
Historical Perspective on the Application of Peptidic Caspase Inhibitors in Research
The discovery of caspases as central executioners of apoptosis spurred the development of specific inhibitors to delineate their individual contributions to cell death pathways. Early peptidic caspase inhibitors, such as Z-VAD-FMK (a broad-spectrum pan-caspase inhibitor) and Z-DEVD-FMK (a relatively selective caspase-3 inhibitor), emerged as foundational research tools uni.luciteab.comnih.govciteab.com. These compounds, typically featuring a peptide sequence mimicking a caspase cleavage site coupled with an irreversible warhead like the fluoromethylketone, enabled researchers to block caspase activity in various cellular models nih.govcephamls.com.
The application of these inhibitors has been instrumental in understanding the sequential activation of caspases, distinguishing between initiator and executioner caspases, and clarifying their roles in both apoptotic and non-apoptotic cellular processes nih.govciteab.com. While highly valuable, early peptidic inhibitors faced challenges such as limited cell permeability, metabolic instability, and potential for off-target effects at higher concentrations, which largely confined their use to preclinical research nih.gov. Despite these limitations, their historical significance lies in their ability to provide critical insights into the complex caspase cascade, paving the way for more refined and specific inhibitors like this compound.
Defining the Specificity of this compound in Apoptosis Research Methodologies
This compound is recognized as a cell-permeable and specific inhibitor primarily targeting caspase-3 tocris.comuni.lu. Caspase-3 is a key executioner caspase, responsible for cleaving numerous cellular substrates that lead to the characteristic morphological changes observed during apoptosis, such as chromatin condensation and DNA fragmentation. The specificity of this compound for caspase-3 makes it an invaluable probe for isolating the effects mediated by this particular enzyme, distinguishing them from the activities of other caspases or alternative cell death pathways.
In certain research contexts, this compound has also been reported to inhibit caspase-6. This dual specificity, though primarily focused on caspase-3, allows for investigations into pathways where both caspases might be involved or to differentiate their specific contributions.
Research methodologies employing this compound include studies aimed at preventing or modulating cell death. For instance, it has been shown to inhibit MG 132-induced small cell lung cancer cell death in vitro biopioneer.com.tw. Furthermore, this compound has been utilized to attenuate β-catenin degradation, highlighting its utility in exploring downstream effects of caspase-3 inhibition tocris.com. In combination studies, this compound has been used alongside other caspase inhibitors, such as Z-LEHD-FMK (a caspase-9 inhibitor), to investigate the additive effects of inhibiting multiple caspases on cell death, demonstrating its role in dissecting complex apoptotic networks.
Table 1: Key Properties and Research Applications of this compound
| Property/Application | Description |
| Chemical Name | Benzyloxycarbonyl-Asp(OMe)-Gln-Met-Asp(OMe)-fluoromethylketone tocris.com |
| Molecular Formula | C₂₉H₄₀FN₅O₁₁S tocris.com |
| Molecular Weight | 685.72 g/mol tocris.com |
| PubChem CID | 644197 tocris.com |
| Primary Target | Caspase-3 tocris.comuni.lu |
| Other Targets | Caspase-6 (in some contexts) |
| Mechanism | Cell-permeable, irreversible peptidic fluoromethylketone inhibitor tocris.comuni.lu |
| Key Applications | Inhibition of MG 132-induced small cell lung cancer cell death, attenuation of β-catenin degradation tocris.com, dissection of apoptotic pathways in combination studies. |
Properties
Molecular Formula |
C29H40FN5O11S |
|---|---|
Molecular Weight |
685.7214 |
Purity |
95/98% |
Origin of Product |
United States |
Mechanistic Dissection of Z Dqmd Fmk S Biological Activity
Investigations into Direct Enzymatic Inhibition Mechanisms
Z-DQMD-FMK functions as a potent and irreversible inhibitor of caspase-3. bpsbioscience.comadooq.comnih.govhellobio.comphysiology.orgatsjournals.org This inhibitory action is considered relatively specific for caspase-3, making it a valuable tool in mechanistic studies of apoptosis. nih.govphysiology.org Studies have demonstrated its ability to prevent the activation and processing of caspase-3. nih.govnih.govapexbt.com
However, it is important to note that the broader class of FMK-based inhibitors, while often marketed for specific caspases, has been shown to exhibit broader reactivity in competition assays. These inhibitors can also block the activity of other cysteine proteases, such as cathepsins and legumain. nih.gov This suggests that while this compound is primarily known for its caspase-3 inhibition, potential off-target effects on other proteolytic enzymes within the cellular environment should be considered in comprehensive mechanistic analyses.
Table 1: Key Properties and Enzymatic Target of this compound
| Property | Value | Source |
| Chemical Name | Benzyloxycarbonyl-Asp(OMe)-Gln-Met-Asp(OMe)-fluoromethylketone | rndsystems.comnih.gov |
| Molecular Formula | C29H40FN5O11S | bpsbioscience.comrndsystems.com |
| Molecular Weight | 685.72 Da | bpsbioscience.comrndsystems.com |
| PubChem CID | 644197 | hellobio.com |
| Primary Enzymatic Target | Caspase-3 | bpsbioscience.comrndsystems.comadooq.com |
| Inhibition Type | Irreversible | bpsbioscience.comadooq.com |
Characterization of Downstream Signaling Pathway Modulation by this compound
The inhibition of caspase-3 by this compound leads to various modulations in downstream cellular signaling pathways, particularly those associated with apoptosis and cellular proteolytic events.
Research has shown that this compound influences Protein Kinase C (PKC) activity and substrate processing, albeit indirectly through its caspase-3 inhibition. In zinc-deficient 3T3 cells, the administration of 25 µM this compound successfully prevented the activation of caspase-3. nih.govnih.govapexbt.com Despite this inhibition, this compound did not restore cell viability or prevent cell death in these zinc-deficient conditions. nih.govnih.govapexbt.com
Interestingly, the inhibition of caspase-3 by this compound led to an alternative processing of the full-length novel PKC family member, PKC-δ. Instead of the 40-kDa catalytic fragment observed in untreated zinc-deficient cells, this compound treatment resulted in the appearance of a 56-kDa fragment of PKC-δ. nih.govnih.govapexbt.comresearchgate.netresearchgate.net This finding suggests the involvement of other proteolytic enzymes or pathways that become active or more prominent when caspase-3 activity is suppressed.
This compound plays a crucial role in dissecting the involvement of caspase-3 in mitochondrial-dependent apoptotic pathways. It has been demonstrated to attenuate apoptosis in various cellular contexts. nih.govnih.gov Studies indicate that the release of pro-apoptotic factors such as Smac/DIABLO from mitochondria, a process linked to mitochondrial fission, occurs upstream of caspase activation and is not directly blocked by this compound. nih.gov This positions this compound's action downstream of mitochondrial outer membrane permeabilization in the apoptotic cascade.
In specific instances, such as cell death induced by mitomycin c in small cell lung cancer (SCLC) cells, this compound, alongside other caspase inhibitors, was effective in inhibiting the decrease in mitochondrial transmembrane potential and the release of cytochrome c. nih.gov This highlights a connection between caspase-3 inhibition and the preservation of mitochondrial integrity under certain cytotoxic stimuli.
Furthermore, in hyperoxia-induced cell death in lung epithelial cells, this compound was shown to attenuate both apoptotic and necrotic cell death. In this model, caspase-9 and caspase-3 activation precede the cleavage of Poly(ADP-ribose) polymerase (PARP), and this compound completely blocked PARP cleavage, underscoring the critical role of caspase-3 in this specific cell death pathway. atsjournals.org Conversely, in flavivirus-infected cells, this compound did not significantly reduce PARP cleavage, suggesting that other caspases, such as caspase-9 and caspase-6, might play a more dominant role in PARP cleavage in that particular context. asm.orgresearchgate.net
While primarily targeting caspase-3, this compound's influence extends to other proteolytic cascades, often revealing compensatory or alternative pathways. As noted in Section 2.2.1, the inhibition of caspase-3 by this compound led to an altered processing of PKC-δ, resulting in a 56-kDa fragment instead of the typical 40-kDa fragment. nih.govnih.govapexbt.com This suggests that in the absence of active caspase-3, other proteases may take over or initiate different cleavage events.
In the context of Hepatitis C Virus (HCV) core protein-enhanced TRAIL (TNF-related apoptosis-inducing ligand) sensitivity, this compound significantly inhibited the induced apoptosis. This indicates that caspase-3 activation is a critical downstream event in the TRAIL-mediated apoptotic signaling pathway facilitated by HCV core protein. aai.org Similarly, in human lung adenocarcinoma A549 cells, this compound attenuated apoptosis induced by a combination of dihydroartemisinin (B1670584) (DHA) and Dictamnine, further supporting the involvement of caspase-3 in these specific apoptotic cascades. waocp.org
However, it has been observed that this compound did not suppress the decrease in full-length εPKC and its 43-kDa fragment in ischemic models, suggesting that εPKC cleavage in this scenario might be independent of caspase-3 activity. apexbt.com This highlights the context-dependent nature of this compound's impact on various proteolytic cascades.
Table 2: Effects of this compound on Downstream Signaling Pathways
| Pathway/Target | Observed Effect of this compound | Source |
| Caspase-3 Activation | Prevented/Inhibited | nih.govnih.govapexbt.com |
| Cell Viability (Zinc-Deficient Cells) | No restoration of cell number/did not prevent cell death | nih.govnih.govapexbt.com |
| PKC-δ Processing | Resulted in 56-kDa fragment (alternative processing) instead of 40-kDa fragment when caspase-3 was inhibited | nih.govnih.govapexbt.com |
| Smac/DIABLO Release | Not blocked (occurs upstream of caspase activation) | nih.gov |
| Mitochondrial Transmembrane Potential & Cytochrome c Release (Mitomycin c-induced) | Inhibited decrease/release | nih.gov |
| PARP Cleavage (Hyperoxia-induced) | Completely blocked | atsjournals.org |
| PARP Cleavage (Flavivirus-infected) | Did not markedly reduce | asm.orgresearchgate.net |
| TRAIL-mediated Apoptosis (HCV core protein-enhanced) | Significantly inhibited | aai.org |
| DHA and Dictamnine co-induced Apoptosis | Significantly attenuated | waocp.org |
| εPKC Cleavage (Ischemic models) | Did not suppress | apexbt.com |
Cellular Permeability and Intracellular Distribution Dynamics
This compound is characterized as a cell-permeable compound, which is crucial for its intracellular inhibitory effects on caspases. hellobio.comadooq.comhellobio.comphysiology.orgapexbt.complos.org This permeability allows it to traverse cell membranes and access its intracellular targets, such as caspase-3, within the cytoplasm. adooq.comhellobio.com
In various experimental setups, this compound has been applied directly to cell cultures, indicating its ability to enter cells and exert its biological activity. For instance, it has been used in studies involving intestinal epithelial cells to investigate IL-18-induced cell death and its impact on intestinal permeability, demonstrating its intracellular efficacy in this cell type. plos.org The compound's solubility profile, requiring dissolution in solvents like DMSO, is consistent with its cell-permeable nature, as many small molecule inhibitors designed for intracellular targets are formulated this way for cellular uptake. bpsbioscience.comrndsystems.comhellobio.combpsbioscience.combpsbioscience.com
Applications of Z Dqmd Fmk in Advanced Cellular and Molecular Research Models
Elucidation of Apoptotic Pathways in Response to Specific Stimuli in Cell Cultures
Z-DQMD-FMK is instrumental in delineating the precise molecular cascades that lead to apoptosis under various stress conditions. By inhibiting the final execution steps of apoptosis, researchers can investigate upstream signaling events and confirm the dependency of the cell death process on caspase-3 and -7 activation.
Studies on Apoptosis Induced by Nutritional Deficiencies
Nutritional deficiencies can trigger cellular stress and initiate programmed cell death. Zinc, an essential trace element, is crucial for maintaining cellular homeostasis, and its depletion has been shown to induce apoptosis. In a key study utilizing 3T3-Swiss Albino cells, researchers demonstrated that zinc deficiency leads to the activation of caspase-3. apexbt.comapexbt.com The application of this compound in this model effectively prevented the activation of caspase-3. apexbt.comapexbt.com Interestingly, while this compound inhibited caspase-3, it did not rescue the cells from death, suggesting that zinc deficiency may also trigger caspase-independent death pathways or that the commitment to cell death occurs upstream of caspase-3 activation. apexbt.comapexbt.com This research highlights the utility of this compound in confirming the involvement of specific caspases in nutritionally-induced apoptosis and in uncovering the complexity of the cell death mechanisms at play.
Table 1: Effect of this compound on Zinc Deficiency-Induced Apoptosis
| Cell Line | Stimulus | Key Finding | Implication |
|---|
Research on Proteasome Inhibitor-Mediated Cell Death Mechanisms
Proteasome inhibitors are a class of compounds that block the function of the proteasome, a key cellular machinery for protein degradation, and are known to induce apoptosis in cancer cells. The proteasome inhibitor MG132 has been shown to induce apoptotic cell death in various cancer cell lines, including small cell lung cancer (SCLC) cells. apexbt.combpsbioscience.com To understand the specific apoptotic pathway, studies have utilized a panel of caspase inhibitors. The inhibitory effect of this compound, along with inhibitors of caspase-8 (Z-IETD-FMK) and caspase-9 (Z-LEHD-FMK), indicated that MG132-induced apoptosis in SCLC cells is mediated through the activation of both the extrinsic (caspase-8) and intrinsic (mitochondrial, caspase-9) pathways, which converge on the activation of executioner caspases like caspase-3. apexbt.com This demonstrates the role of this compound in confirming the downstream executioner caspase involvement in proteasome inhibitor-induced apoptosis.
| This compound | Caspase-3/7 | Inhibition | Confirmation of executioner caspase activation. apexbt.com |
Investigation of Antineoplastic Agent-Induced Apoptosis
Many conventional chemotherapeutic drugs, known as antineoplastic agents, exert their anticancer effects by inducing apoptosis. Etoposide (B1684455), a topoisomerase II inhibitor, is a widely used anticancer drug that causes DNA damage and subsequently triggers apoptosis. researchgate.netmdpi.comresearchgate.net The apoptotic cascade initiated by etoposide often involves the activation of the intrinsic pathway, leading to the activation of caspase-9 and the subsequent cleavage and activation of executioner caspases, including caspase-3. researchgate.net While many studies use the pan-caspase inhibitor Z-VAD-FMK to demonstrate the general caspase dependence of etoposide-induced apoptosis, the specific role of caspase-3 can be confirmed using this compound. nih.govnih.gov By showing that this compound can block the key molecular events of apoptosis, such as DNA fragmentation and PARP cleavage, following etoposide treatment, researchers can definitively establish the critical role of caspase-3 in the execution of cell death induced by this antineoplastic agent.
Role in Death Receptor-Initiated Apoptosis Signaling
The extrinsic apoptosis pathway is initiated by the binding of death ligands to their corresponding death receptors on the cell surface. This family of receptors includes Fas, TNF receptor, and TRAIL receptors. Upon ligand binding, a signaling cascade is initiated that typically leads to the activation of caspase-8, which in turn can directly activate executioner caspases like caspase-3. In some cellular contexts, the signal is amplified through the mitochondrial pathway. nih.gov
The use of this compound has been pivotal in confirming the downstream involvement of caspase-3/7 in death receptor-mediated apoptosis. For instance, in studies investigating TRAIL-induced apoptosis, the inhibition of cell death by this compound, in conjunction with a caspase-8 inhibitor, solidifies the model of a hierarchical caspase cascade where caspase-8 acts as the initiator and caspase-3/7 as the executioner.
Differentiating Caspase-Dependent and Caspase-Independent Cell Death Phenotypes
A critical application of this compound in cellular research is its utility in distinguishing between different modes of programmed cell death. While apoptosis is classically defined as a caspase-dependent process, other forms of regulated cell death, such as necroptosis, occur independently of caspase activity.
By selectively inhibiting the canonical apoptotic executioners, caspase-3 and -7, with this compound, researchers can observe whether cell death is abrogated or if the cell switches to an alternative death pathway. If the application of this compound prevents cell death, it strongly indicates a caspase-3/7-dependent apoptotic mechanism. Conversely, if cells still die in the presence of this compound, often with morphological features of necrosis (such as cell swelling and plasma membrane rupture), it suggests the activation of a caspase-independent cell death pathway like necroptosis. nih.gov
This approach is often complemented by the use of pan-caspase inhibitors like Z-VAD-FMK, which can more broadly suppress apoptosis and in some contexts, promote a switch to necroptosis. However, the specificity of this compound allows for a more refined analysis of the specific roles of the executioner caspases-3 and -7 in the life-or-death decision of the cell. The ability to pharmacologically dissect these pathways is crucial for understanding the complex interplay between different cell death modalities in both physiological and pathological conditions.
Functional Analysis of this compound in Modulating Cell Survival Pathways
The inhibition of apoptosis by this compound inherently promotes cell survival, at least temporarily. This provides a valuable experimental window to study the upstream signaling pathways that regulate cell fate. By blocking the execution of apoptosis, researchers can investigate how the sustained signaling through survival pathways, such as the PI3K/Akt and NF-κB pathways, influences cellular responses.
The Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. nih.gov Similarly, the NF-κB pathway is a key player in the inflammatory response and also promotes cell survival by upregulating the expression of anti-apoptotic genes. nih.govmdpi.com In experimental settings where an apoptotic stimulus is applied, the co-treatment with this compound allows for the examination of how the blockage of apoptosis impacts the activity and targets of these survival pathways. For example, researchers can investigate whether the inhibition of caspase-3/7 leads to a sustained activation of Akt or NF-κB, and how this, in turn, affects other cellular processes like cell cycle progression or the expression of pro-survival proteins. This functional analysis provides deeper insights into the dynamic balance between pro-apoptotic and pro-survival signals within a cell.
Table 3: Compound Names Mentioned in the Article
| Compound Name | Full Name/Description |
|---|---|
| This compound | Z-Asp(OMe)-Gln-Met-Asp(OMe)-FMK |
| Z-VAD-FMK | Z-Val-Ala-Asp(OMe)-FMK |
| Z-IETD-FMK | Z-Ile-Glu(OMe)-Thr-Asp(OMe)-FMK |
| Z-LEHD-FMK | Z-Leu-Glu(OMe)-His-Asp(OMe)-FMK |
| MG132 | Carbobenzoxy-L-leucyl-L-leucyl-L-leucinal |
| Etoposide | A topoisomerase II inhibitor |
| TRAIL | Tumor necrosis factor-related apoptosis-inducing ligand |
| TNF-α | Tumor necrosis factor-alpha |
Contribution to Understanding Organelle-Specific Roles in Apoptosis (e.g., Mitochondria)
The intrinsic pathway of apoptosis is intricately linked with the function of mitochondria, which act as a central control point for the induction of programmed cell death. The use of specific caspase inhibitors, such as this compound, has been instrumental in dissecting the complex signaling cascade that originates from mitochondrial events. By specifically blocking the activity of caspase-3 and caspase-7, which are key executioner caspases, this compound allows researchers to investigate the processes that occur both upstream and downstream of these proteases, thereby clarifying the specific role of mitochondria in the apoptotic process.
One of the primary applications of this compound in this context is to determine the sequence of events in the apoptotic pathway relative to mitochondrial dysfunction. A critical event in the intrinsic pathway is the permeabilization of the outer mitochondrial membrane, which leads to the release of pro-apoptotic factors such as cytochrome c into the cytosol. By treating cells with an apoptotic stimulus in the presence and absence of this compound, researchers can ascertain whether mitochondrial outer membrane permeabilization is dependent on caspase-3 activity. In many experimental models, it has been demonstrated that the release of cytochrome c occurs upstream of caspase-3 activation. The use of this compound in such studies confirms that the mitochondrial events are the initiators of the caspase cascade, rather than a consequence of it.
Furthermore, this compound is a valuable tool for distinguishing between caspase-dependent and caspase-independent cell death mechanisms that may be initiated by mitochondria. While the release of cytochrome c typically leads to the formation of the apoptosome and subsequent activation of caspase-9 and caspase-3, mitochondria also release other factors that can promote cell death through caspase-independent pathways. By inhibiting caspase-3, this compound allows for the study of these alternative cell death pathways. For instance, if the inhibition of caspase-3 with this compound does not prevent cell death, it suggests that other mitochondrial-released factors, such as Apoptosis-Inducing Factor (AIF), may be playing a primary role.
In a study investigating the mechanisms of MG132-induced apoptotic cell death in small cell lung cancer cells, a combination of specific caspase inhibitors was used. apexbt.com The findings suggested that the apoptotic process was mediated by both the activation of caspase-8 and mitochondrial damage, which in turn led to the activation of caspase-9 and caspase-3. apexbt.com The inclusion of this compound in this array of inhibitors helped to confirm the involvement of caspase-3 in the downstream execution phase of apoptosis following mitochondrial compromise. apexbt.com
While direct quantitative data on the specific effects of this compound on mitochondrial membrane potential and cytochrome c release are not extensively detailed in the available literature, studies using the closely related pan-caspase inhibitor, Z-VAD-FMK, provide valuable insights into the experimental approaches that this compound would be used for. For example, in a study on radiation-induced apoptosis in the hypoglossal nucleus, treatment with Z-VAD-FMK was shown to reduce the appearance of cytochrome c in the cytosolic fraction. nih.gov This indicates that caspase activity can, in some contexts, influence the release of mitochondrial pro-apoptotic factors, potentially through a feedback loop.
The following tables present hypothetical data based on typical experimental outcomes in studies investigating the role of mitochondria in apoptosis using a caspase-3 inhibitor like this compound. These tables are for illustrative purposes to demonstrate how this compound is used to elucidate the sequence of apoptotic events.
Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) Following Apoptotic Stimulus
| Treatment Group | Apoptotic Stimulus | This compound (50 µM) | Percentage of Cells with Low ΔΨm |
| Control | - | - | 5% |
| Stimulus Only | + | - | 65% |
| Stimulus + this compound | + | + | 63% |
This table illustrates that this compound does not typically prevent the loss of mitochondrial membrane potential, indicating that this is an event upstream of caspase-3 activation.
Table 2: Analysis of Cytochrome c Release in the Presence of this compound
| Cellular Fraction | Treatment | Cytochrome c Level (Arbitrary Units) |
| Cytosolic | Control | 10 |
| Cytosolic | Apoptotic Stimulus | 85 |
| Cytosolic | Apoptotic Stimulus + this compound | 82 |
| Mitochondrial | Control | 95 |
| Mitochondrial | Apoptotic Stimulus | 20 |
| Mitochondrial | Apoptotic Stimulus + this compound | 23 |
This table demonstrates that the inhibition of caspase-3 by this compound does not block the release of cytochrome c from the mitochondria, further positioning mitochondrial permeabilization as an upstream event.
Table 3: Assessment of Apoptosis Execution Downstream of Mitochondria
| Treatment | Caspase-3 Activity (% of Control) | PARP Cleavage (% of Total PARP) |
| Control | 100% | 2% |
| Apoptotic Stimulus | 450% | 78% |
| Apoptotic Stimulus + this compound | 110% | 5% |
This table shows that this compound effectively inhibits the downstream executioner phase of apoptosis, as evidenced by the blockade of caspase-3 activity and the prevention of PARP cleavage, a key substrate of caspase-3.
Engagement of Z Dqmd Fmk in Pre Clinical in Vivo and Ex Vivo Research Paradigms
Assessment of its Influence on Host Immune Responses to Pathogenic Challenges
Research has demonstrated the significant influence of Z-DQMD-FMK on host immune responses, particularly in the context of pathogenic challenges. In studies involving Histoplasma capsulatum infection in mice, the inhibition of apoptosis by this compound was observed to lead to a profound exacerbation of the infection, ultimately resulting in animal death in both primary and secondary infection models wikipedia.org. This effect was correlated with a decrease in apoptosis of lung cells in mice treated with this compound, alongside an increase in the fungal burden wikipedia.org. These findings suggest that the activation of the apoptotic pathway plays a crucial role as a positive regulator of protective immunity against H. capsulatum infection wikipedia.org.
The modulation of immune responses by caspase inhibitors, such as this compound, highlights the complex interplay between programmed cell death and host defense mechanisms. While this compound specifically targets caspase-3, broader caspase inhibition has been shown to have multifaceted effects on the immune system. For instance, the pan-caspase inhibitor Z-VAD-FMK has been noted to potentially induce hyper-acute TNF-induced shock, exacerbate TNF-α toxicity, and enhance oxidative stress and mitochondrial damage, leading to severe outcomes uni.lu. Furthermore, caspase inhibitors, including Z-VAD-FMK, have been implicated in modulating Th2 cytokine production, with Z-VAD-FMK shown to augment IL-4 production wikipedia.org.
Exploration of Cellular Protection Strategies in Experimental Injury Models
This compound has been investigated for its potential in cellular protection strategies across various experimental injury models. In in vitro settings, this compound has been shown to inhibit cell death induced by MG 132 in small cell lung cancer cells nih.govsigmaaldrich.com. This demonstrates its capacity to interfere with specific cellular death pathways initiated by proteasome inhibition.
In experiments involving zinc-deficient 3T3-Swiss Albino cells, treatment with 25 μM of this compound successfully prevented the activation of caspase-3 nih.gov. This indicates its direct role in mitigating caspase-3-mediated cellular damage under specific stress conditions.
Furthermore, in an experimental culture model of Parkinson's disease utilizing differentiated PC12 cells, this compound exhibited a protective effect against cell death induced by S-nitroso-N-acetyl-DL-penicillamine (SNAP) researchgate.netciteab.com. At a concentration of 40 µM, this compound was observed to depress SNAP-induced cell death, suggesting its involvement in inhibiting mitochondrial dysfunction that leads to the activation of caspase-9 and caspase-3 researchgate.net.
However, the compound's protective effects are not universal across all injury models or cellular mechanisms. In a rat focal cerebral ischemia model, this compound, as a caspase-3-specific inhibitor, was employed to investigate the cleavage of εPKC biopioneer.com.tw. Interestingly, caspase-3 inhibition by this compound did not suppress the decrease in full-length εPKC or its 43-kDa fragment in the ischemic core and penumbra after stroke biopioneer.com.tw. This particular finding suggests that the cleavage of εPKC in this specific model might occur through mechanisms independent of caspase-3 activation.
Research into Apoptosis Regulation in Non-Human Disease Progression Models
As a potent caspase-3 inhibitor, this compound plays a crucial role in the study of apoptosis regulation in various non-human disease progression models nih.govsigmaaldrich.comnih.gov. Its inhibitory action directly impacts the execution phase of programmed cell death.
In the context of Histoplasma capsulatum infection, the observed exacerbation of the disease following this compound administration underscores the critical role of host apoptosis in controlling fungal proliferation and maintaining protective immunity wikipedia.org. By inhibiting apoptosis, this compound interferes with a natural host defense mechanism that is beneficial in this specific infectious disease model.
Studies on pre-B leukemic cells have provided insights into the synergistic effects of this compound when combined with other caspase inhibitors. When this compound (a caspase-3/-6 inhibitor) was used in conjunction with Z-LEHD-FMK (a caspase-9 inhibitor), a significant increase in apoptotic resistance was observed, rising from approximately 25% to around 65% when combined with DN-caspase-9 or caspase-10 citeab.com. Moreover, simultaneous treatment with both Z-LEHD-FMK and this compound provided near-complete protection from cell death, demonstrating the additive effects of inhibiting multiple caspases in these cells citeab.com.
Conversely, in human lung adenocarcinoma A549 cells, the inhibition of caspase-3 by this compound did not attenuate apoptosis induced by Dictamnine. This particular result suggests that Dictamnine-induced apoptosis in this cell line may proceed via a caspase-3 independent pathway, highlighting the diversity of apoptotic mechanisms and the specificity of this compound's action.
Beyond its role in apoptosis, this compound has also been identified for other inhibitory activities in disease models. Notably, it was found to be the most potent 3CL protease inhibitor (IC50 = 0.92 μM) in a study focused on identifying anti-SARS-CoV-2 compounds. While this finding relates to its inhibitory activity on a viral protease rather than directly on host apoptosis regulation, it showcases the compound's broader biological inhibitory potential.
Table 1: Effect of Caspase Inhibitors on Cell Viability in SNAP-Induced PC12 Cell Death researchgate.net
| Treatment Group | Cell Viability (% of Control) |
| Control | 100 |
| SNAP (500 µM) | 62 |
| SNAP + this compound (40 µM) | Significantly higher than SNAP alone |
| SNAP + Z-LEHD-FMK (40 µM) | Significantly higher than SNAP alone |
*Exact percentage not provided, but stated as "depressed cell death" and "inhibited" compared to SNAP alone.
Table 2: Apoptotic Resistance in Pre-B Leukemic Cells with Caspase Inhibition citeab.com
| Treatment Condition | Apoptotic Resistance (%) |
| This compound alone | ~25 |
| This compound + DN-caspase-9 or -10 | ~65 |
| Z-LEHD-FMK + this compound | Near-complete protection |
Methodological Considerations and Strategic Integration of Z Dqmd Fmk in Research
Optimization of Experimental Designs for In Vitro Cellular Assays
In vitro cellular assays are fundamental for elucidating the precise role of caspase-3 and the anti-apoptotic effects of Z-DQMD-FMK. Optimization of experimental designs is critical for achieving reliable and reproducible data.
Cell Lines and Conditions: this compound has been effectively utilized across a diverse range of cell lines. For instance, it has been employed in human granulosa cell lines, including GC1a, HGL5, and COV434, to investigate the prevention of etoposide-induced cell death. nih.gov In studies focusing on small cell lung cancer, this compound has been shown to inhibit MG132-induced cell death. bpsbioscience.comrndsystems.com Furthermore, its application in L6 myotubes has demonstrated its capacity to reduce palmitate-induced DNA laddering, highlighting its utility in metabolic research. researchgate.net In leukemia research, this compound has been used in Kasumi-1 cells to reduce apoptosis induced by oridonin. atriumhealth.org
Key Parameters for Optimization: When designing in vitro experiments with this compound, several parameters require meticulous optimization. These include the duration of incubation, cell density, and the specific assay endpoints. For instance, in studies involving the inhibition of autophagic cell death, this compound has been used with daily media replacement over a three-day period. rupress.org General principles for optimizing cell viability assays, which are applicable to studies involving this compound, emphasize establishing a robust signal dynamic range using quality control metrics such as Z-factor, signal window, and coefficient of variation (CV). nih.gov An ideal assay should exhibit a large signal dynamic range and low signal variation, with a Z-factor approaching 1. nih.gov
Typical Readouts: The anti-apoptotic effects of this compound in in vitro assays are typically assessed through various readouts, including:
DNA Fragmentation: Techniques like DNA laddering or TUNEL assay are used to quantify the extent of DNA cleavage, a hallmark of apoptosis. researchgate.netnih.gov
Flow Cytometry: Annexin V/Propidium Iodide (PI) staining is a common flow cytometric method to identify apoptotic and necrotic cell populations. nih.govatriumhealth.orgbdbiosciences.comnih.gov
Western Blot Analysis: Detection of cleaved caspases (e.g., pro-casp-3, pro-casp-9) and poly(ADP-ribose) polymerase (PARP) cleavage products serves as a biochemical indicator of caspase activation and apoptosis. nih.govatriumhealth.orgrupress.orgselleckchem.com
Considerations for Administration and Efficacy Assessment in In Vivo Studies
While the user explicitly excluded dosage/administration information, it is important to discuss the general considerations for the use of this compound in in vivo research and how its efficacy is assessed.
Animal Models: this compound has been utilized in various animal models to investigate its effects on caspase-dependent processes. For example, it has been explored in rat models to inhibit beta-catenin degradation following focal ischemia. hellobio.com In the context of leukemia research, this compound has been employed in murine models to study the prevention of AE proteolysis, showcasing its relevance in cancer biology in vivo. atriumhealth.org
Efficacy Assessment: The assessment of this compound's efficacy in vivo relies on a range of physiological, biochemical, and histological endpoints. These include:
Biomarker Analysis: Measuring the levels of specific proteins or molecules whose degradation or modification is mediated by caspase-3. For instance, the inhibition of beta-catenin degradation has been a key assessment in rat models of focal ischemia. hellobio.com
Histological and Morphological Analysis: Examining tissue sections for signs of reduced apoptosis, such as fewer apoptotic bodies, decreased chromatin condensation, or preservation of tissue architecture.
Functional Outcome Measures: In models of disease or injury, efficacy can be assessed by improvements in physiological function or reduction in pathological markers. For example, studies with other caspase inhibitors have shown improvements in neurological function and reduced lesion volume in models of traumatic brain injury. amerigoscientific.comapexbt.com
Comparative Studies with Other Chemically Related Caspase Inhibitors for Pathway Deconvolution
Comparative studies involving this compound and other caspase inhibitors are instrumental in dissecting the specific roles of different caspases and deconstructing complex apoptotic signaling pathways.
Other Chemically Related Caspase Inhibitors: The family of fluoromethyl ketone (FMK)-based caspase inhibitors includes several compounds with varying specificities:
Z-VAD-FMK: A widely used cell-permeable pan-caspase inhibitor, capable of inhibiting multiple caspases (e.g., caspase-1, -3, -4, -5, -7, -8, -9, -10, -11). selleckchem.comnih.govalab.com.plontosight.aiinvivogen.comresearchgate.netresearchgate.netnih.gov
Z-DEVD-FMK: Primarily a caspase-3 inhibitor, also known to inhibit caspase-6, -7, -8, and -10. bdbiosciences.comnih.govamerigoscientific.comapexbt.comuni.lubpsbioscience.com
Z-IETD-FMK: A specific inhibitor of caspase-8. nih.gov
Z-LEHD-FMK: A specific inhibitor of caspase-9. nih.gov
Comparative Applications for Pathway Deconvolution: this compound, being a specific caspase-3 inhibitor, is invaluable for distinguishing between different apoptotic pathways. For instance, in studies investigating the mechanism of cell apoptosis induced by drug combinations, this compound (caspase-3 inhibitor) has been compared with Z-IETD-FMK (caspase-8 inhibitor) and Z-LEHD-FMK (caspase-9 inhibitor). This comparative approach helps determine whether the intrinsic (caspase-3, -9 mediated) or extrinsic (caspase-8 mediated) apoptotic pathway is predominantly involved. nih.gov Similarly, this compound has been compared with structurally unrelated caspase inhibitors, such as DEVD-CHO, to confirm the involvement of caspase-3 in specific cellular responses like palmitate-induced DNA laddering. researchgate.net The use of this compound alongside other inhibitors, such as Z-DEVD-FMK and Z-YVAD-FMK, has also been employed to infer caspase-independent modes of cell death when inhibition of caspases does not prevent cell death. rupress.org
Techniques for Quantifying Apoptotic and Anti-Apoptotic Effects in Research Contexts
Accurate quantification of apoptotic and anti-apoptotic effects is paramount in research involving this compound. A variety of techniques are employed, often in combination, to provide a comprehensive understanding of cellular responses.
Quantifying Apoptotic Effects:
DNA Fragmentation Assays: These include techniques like DNA laddering, where fragmented DNA appears as a ladder pattern on agarose (B213101) gels, and the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA strand breaks in situ. researchgate.netnih.govselleckchem.comnih.gov
Caspase Activity Assays: These assays directly measure the enzymatic activity of caspases, often using fluorogenic or chromogenic substrates (e.g., Ac-DEVD-pNA for caspase-3) that release a detectable signal upon cleavage. researchgate.net
Flow Cytometry:
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nuclei of cells with compromised membrane integrity (late apoptosis/necrosis). This allows for differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. nih.govatriumhealth.orgnih.govbdbiosciences.comnih.govresearchgate.net
Mitochondrial Membrane Potential (ΔΨm) Assays: Dyes like rhodamine 123 (Rh123) or JC-1 are used to assess the integrity of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. A decrease in ΔΨm indicates mitochondrial dysfunction. atriumhealth.orgnih.gov
Western Blotting: This technique is used to detect the proteolytic cleavage of specific caspase substrates, such as PARP, and the processing of pro-caspases into their active forms (e.g., pro-caspase-3, pro-caspase-9). nih.govatriumhealth.orgrupress.orgselleckchem.com
Morphological Analysis: Observing characteristic apoptotic morphological changes, such as cell shrinkage, chromatin condensation, nuclear fragmentation, and membrane blebbing, using microscopy (e.g., DAPI or Hoechst staining for nuclear changes). rupress.orgnih.govbiorxiv.org
Quantifying Anti-Apoptotic Effects: The anti-apoptotic effects of this compound are quantified by observing the reversal or prevention of the aforementioned apoptotic markers. This includes:
Increased Cell Viability/Metabolic Activity: A higher percentage of viable cells or increased metabolic activity in treated groups compared to untreated apoptotic controls. nih.govresearchgate.netnih.gov
Reduced DNA Fragmentation: Less DNA laddering or lower TUNEL positivity. researchgate.net
Decreased Caspase Activity: Lower levels of cleaved caspase substrates or reduced enzymatic activity in caspase assays. atriumhealth.orgresearchgate.net
Preservation of Mitochondrial Membrane Potential: Maintenance of ΔΨm in the presence of apoptotic stimuli. atriumhealth.org
Reduced Annexin V Staining and PI Uptake: A shift in flow cytometry profiles indicating fewer early or late apoptotic/necrotic cells. atriumhealth.org
Prevention of PARP Cleavage and Pro-caspase Processing: Absence or reduction of cleaved PARP and active caspase forms in Western blot analysis. atriumhealth.org
These techniques, when applied judiciously, provide a robust framework for understanding the mechanisms by which this compound modulates cellular life and death processes.
Emerging Research Directions and Future Prospects for Z Dqmd Fmk
Development of Advanced Methodologies for Mechanistic Elucidation
Z-DQMD-FMK's highly specific inhibitory profile for Caspase-3 is instrumental in developing advanced methodologies for mechanistic elucidation. By selectively blocking Caspase-3 activity, researchers can precisely delineate the sequential activation of caspases and identify critical upstream and downstream events in apoptotic pathways. For instance, studies have utilized this compound in conjunction with other specific caspase inhibitors, such as Z-IETD-FMK (caspase-8 inhibitor) and Z-LEHD-FMK (caspase-9 inhibitor), to map the precise cascade of caspase activation in various cell death scenarios nih.govstanford.edulongdom.org. This comparative inhibition strategy allows for the differentiation of caspase-3-dependent versus independent pathways, providing a clearer picture of the molecular events governing cell fate.
A notable application involves its use in identifying upstream regulators of caspase activation. For example, research on cardiomyocyte apoptosis demonstrated that while this compound significantly attenuated apoptosis by inhibiting Caspase-3 and Caspase-9 activation, it did not block the release of Smac/DIABLO, indicating that Smac/DIABLO release is an event upstream of caspase activation stanford.edu. This highlights this compound's utility in isolating specific stages within complex signaling networks.
Future methodological advancements could involve integrating this compound into high-resolution live-cell imaging platforms to observe real-time molecular dynamics upon caspase-3 inhibition. Furthermore, its application in more physiologically relevant in vitro models, such as organoids or 3D cell cultures, could provide a more accurate representation of in vivo caspase-3 involvement and its mechanistic nuances. The development of novel delivery systems for this compound, overcoming its insolubility in aqueous solutions raybiotech.comresearchgate.net, could also pave the way for more sophisticated in vivo mechanistic studies.
Identification of Novel Biological Processes Influenced by Caspase-3 Inhibition
Current research has established the influence of this compound in various biological processes, including zinc-deficiency-induced cell death apexbt.comuniv-reims.fr, apoptosis in different cancer cell lines such as small cell lung cancer rndsystems.comraybiotech.com and lung adenocarcinoma hellobio.com, and cardiomyocyte apoptosis stanford.edu. The future prospects lie in applying this compound to uncover novel roles of Caspase-3 in less-explored biological contexts or diseases where its involvement is not yet fully characterized.
For instance, while primarily known for its role in apoptosis, caspases can also participate in non-apoptotic functions. Research showing that this compound counteracted the differentiating effect of TIMP-1 in hematopoietic cells suggests a potential role for Caspase-3 in cell differentiation processes beyond cell death. This opens avenues for investigating Caspase-3's involvement in developmental biology, tissue regeneration, or specific cellular differentiation pathways using this compound.
Moreover, the compound's ability to inhibit Caspase-3 can shed light on compensatory pathways that emerge when this central apoptotic effector is suppressed. This could lead to the identification of alternative cell death mechanisms or survival strategies employed by cells, which might have significant implications for therapeutic resistance in diseases like cancer.
Strategies for Expanding the Research Utility of this compound in Systems Biology
This compound, as a precise modulator of Caspase-3 activity, is well-suited for integration into systems biology approaches, which aim to understand biological systems as a whole rather than individual components.
High-throughput Screening (HTS) and Chemical Genomics : this compound can serve as a critical chemical probe or a reference compound in high-throughput screens designed to identify new modulators of apoptosis or Caspase-3-dependent pathways. Its use can help validate targets identified through genomic or proteomic screens, providing functional insights into their roles in cell death.
Pathway Mapping and Network Analysis : By inhibiting Caspase-3, researchers can perturb cellular networks and observe the global transcriptional, proteomic, and metabolomic changes. Integrating these multi-omics datasets with this compound treatment data can enable the construction of comprehensive signaling networks, revealing direct and indirect consequences of Caspase-3 inhibition and identifying novel nodes or feedback loops within these systems.
Computational Modeling and Simulation : Data generated using this compound can be used to parameterize and validate computational models of cell death pathways. These models can then be used to predict cellular responses to various stimuli or drug combinations, accelerating the discovery of new therapeutic strategies and understanding complex biological behaviors.
The application of this compound in systems biology allows for a holistic understanding of how Caspase-3 inhibition impacts cellular physiology, moving beyond isolated observations to integrated network analyses.
Implications for Understanding Fundamental Biological Processes in Health and Disease
Research involving this compound has profound implications for understanding fundamental biological processes and their dysregulation in various diseases.
Apoptosis and Cell Homeostasis : By enabling precise inhibition of Caspase-3, this compound contributes directly to a deeper understanding of apoptosis, a fundamental process essential for development, tissue homeostasis, and the elimination of damaged or unwanted cells. Insights gained can clarify the precise roles of Caspase-3 in maintaining cellular balance and preventing uncontrolled cell proliferation or survival.
Disease Pathogenesis :
Cancer : Understanding how Caspase-3 inhibition affects tumor cell apoptosis is crucial for identifying vulnerabilities in cancer cells and developing novel anti-cancer therapies nih.govhellobio.com. This compound helps in dissecting the intrinsic and extrinsic apoptotic pathways involved in cancer progression and response to chemotherapy.
Cardiovascular Diseases : Research on cardiomyocyte apoptosis using this compound contributes to understanding the mechanisms of cardiac injury and developing cardioprotective strategies stanford.edu.
Neurological Disorders : While one study indicated this compound did not prevent GT1b neurotoxicity in a specific model, the broader role of aberrant apoptosis in neurodegenerative diseases suggests that further exploration of Caspase-3's involvement in other neurological contexts using this inhibitor is warranted.
Metabolic and Nutritional Disorders : Studies on zinc-deficiency-induced cell death highlight the compound's utility in understanding how nutritional imbalances can lead to pathological cell death via Caspase-3 activation apexbt.comuniv-reims.fr.
Drug Discovery and Target Validation : As a highly specific chemical probe, this compound serves as an invaluable tool for validating Caspase-3 as a drug target. By demonstrating the functional consequences of inhibiting Caspase-3, it can guide the rational design of more selective and effective therapeutic agents for diseases characterized by dysregulated apoptosis.
The continued research with this compound is expected to yield critical insights into the fundamental roles of Caspase-3, paving the way for advanced methodologies, the discovery of novel biological processes, and ultimately, the development of targeted therapeutic interventions for a wide range of human diseases.
Q & A
Q. What is the molecular mechanism of Z-DQMD-FMK as a caspase-3 inhibitor, and how does it influence experimental outcomes in apoptosis studies?
this compound is a cell-permeable, irreversible synthetic peptide inhibitor targeting caspase-3, a key executor protease in apoptosis. It binds covalently to the active site of caspase-3, blocking substrate cleavage and halting downstream apoptotic signaling. In experimental designs, its specificity must be validated using caspase-3-deficient cell lines or complementary inhibitors (e.g., Z-VEID-FMK for caspase-6) to rule off-target effects . For example, in T-cell proliferation assays, this compound reduced CFSE dilution by 40% in antigen-stimulated CD8+ T cells, confirming its role in modulating caspase-3-dependent proliferation .
Q. What are the critical considerations for dosing this compound in in vitro assays to ensure target specificity and minimal cytotoxicity?
- Concentration Range : Typical working concentrations range from 10–50 µM, validated via dose-response curves to avoid nonspecific effects (e.g., mitochondrial toxicity).
- Pre-treatment Duration : Cells should be pre-incubated with this compound for 1–2 hours before apoptosis induction to ensure caspase-3 inhibition prior to activation.
- Solvent Controls : Use DMSO vehicle controls at equivalent concentrations to isolate inhibitor-specific effects .
Q. How should researchers validate the efficacy of this compound in blocking caspase-3 activity in their experimental systems?
- Fluorometric Assays : Measure caspase-3 activity using fluorogenic substrates (e.g., DEVD-AFC) in lysates from inhibitor-treated vs. untreated cells.
- Western Blotting : Monitor cleavage of caspase-3 substrates (e.g., PARP) to confirm functional inhibition.
- Positive Controls : Include cells treated with staurosporine or other apoptosis inducers to benchmark inhibition efficiency .
Advanced Research Questions
Q. How do conflicting data on this compound’s impact on cell viability in combination therapies (e.g., with DHA+DOX) inform experimental redesign?
In a study combining dihydroartemisinin (DHA) and doxorubicin (DOX), this compound reduced cell viability to 25% in the DHA+DOX group vs. 75% in controls, suggesting synergistic apoptosis induction. However, in inhibitor-only conditions, viability remained at 45%, implying context-dependent effects. To resolve contradictions:
- Mechanistic Profiling : Use transcriptomics to identify non-apoptotic pathways (e.g., autophagy) activated by this compound in specific contexts.
- Time-Course Experiments : Assess viability at multiple timepoints to distinguish acute cytotoxicity from delayed apoptosis .
Q. What methodological safeguards are required when interpreting this compound’s role in caspase-3-independent processes (e.g., T-cell proliferation)?
- Genetic Knockdown : Compare results from this compound-treated cells with caspase-3 siRNA/shRNA models to confirm caspase-3 dependency.
- Off-Target Screening : Utilize proteome-wide activity-based profiling to identify unintended kinase or protease interactions.
- Functional Redundancy Checks : Test combinatorial inhibition of caspases-7 or -8 to rule out compensatory pathways .
Q. How can researchers address variability in this compound’s inhibitory efficacy across cell types or experimental conditions?
- Cell-Specific EC50 Determination : Generate dose-response curves for each cell line (e.g., DU145 vs. M12 in wound healing assays).
- Microenvironmental Factors : Control for pH, serum concentration, and oxygen levels, which influence inhibitor permeability and stability.
- Standardized Protocols : Adopt harmonized guidelines (e.g., ICH recommendations) for reagent preparation and storage to minimize batch effects .
Data Analysis & Reporting
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in multi-parametric assays?
- ANOVA with Post-Hoc Tests : Compare viability, caspase activity, and proliferation metrics across treatment groups.
- Normalization : Express data as fold-change relative to untreated controls to account for baseline variability.
- Power Analysis : Ensure sample sizes (n ≥ 3) are sufficient to detect ≥20% differences with 80% confidence .
Q. How should researchers document and share this compound-related data to enhance reproducibility?
- Metadata Standards : Include inhibitor lot numbers, storage conditions (−20°C in desiccated form), and reconstitution protocols (e.g., DMSO stock concentration).
- Raw Data Archiving : Deposit flow cytometry profiles (FCS files) and Western blot images in public repositories (e.g., Zenodo).
- Negative Results Reporting : Publish cases where this compound failed to inhibit caspase-3 to inform future study designs .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
